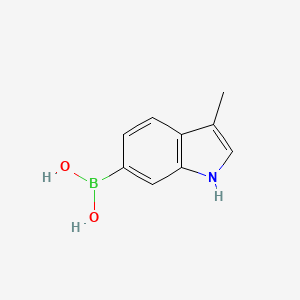

(3-methyl-1H-indol-6-yl)boronic acid

Description

Properties

IUPAC Name |

(3-methyl-1H-indol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGNVVDDGOIIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=CN2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282102 | |

| Record name | B-(3-Methyl-1H-indol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361233-94-4 | |

| Record name | B-(3-Methyl-1H-indol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361233-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Methyl-1H-indol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-methyl-1H-indol-6-yl)boronic acid

Introduction: The Significance of (3-methyl-1H-indol-6-yl)boronic acid in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this privileged scaffold is a key strategy in the development of novel therapeutic agents. Among the myriad of synthetic handles, the boronic acid group stands out for its versatility, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction allows for the formation of carbon-carbon bonds with exceptional functional group tolerance and under relatively mild conditions, making it a favored tool in the drug discovery pipeline.

(3-methyl-1H-indol-6-yl)boronic acid is a valuable building block that enables the introduction of the 3-methyl-1H-indol-6-yl moiety into complex molecular architectures. The presence of the methyl group at the 3-position blocks the most common site of electrophilic attack, thereby directing further functionalization to other positions of the indole ring. The boronic acid at the 6-position provides a reactive handle for the construction of biaryl and other coupled systems, which are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive overview of the principal synthetic pathways to (3-methyl-1H-indol-6-yl)boronic acid, offering a critical analysis of each method's underlying principles, practical execution, and comparative advantages for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of (3-methyl-1H-indol-6-yl)boronic acid can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reagents and reaction conditions. This guide will focus on three primary and field-proven methodologies:

-

Miyaura Borylation: A palladium-catalyzed cross-coupling of a 6-halo-3-methyl-1H-indole with a diboron reagent.

-

Halogen-Lithium Exchange: A classic organometallic approach involving the formation of an indolyl-lithium species followed by electrophilic trapping with a borate ester.

-

Direct C-H Borylation: A modern, atom-economical approach that installs the boronic acid group directly onto the C-H bond of the indole ring.

Pathway 1: Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters.[3][4] The reaction involves the palladium-catalyzed cross-coupling of a halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.

Causality Behind Experimental Choices

The success of the Miyaura borylation is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.

-

Catalyst and Ligand: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as PdCl₂(dppf) or Pd(PPh₃)₂Cl₂. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for this transformation.

-

Base: A weak base, such as potassium acetate (KOAc), is essential.[3][4] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting halide, leading to the formation of undesired homocoupled byproducts.[5]

-

Solvent: A polar aprotic solvent like dioxane or dimethylformamide (DMF) is typically used to ensure the solubility of the reagents and facilitate the reaction.

Experimental Workflow

Caption: Workflow for Miyaura Borylation.

Detailed Experimental Protocol

Step 1: Synthesis of 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-3-methyl-1H-indole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pinacol boronate ester.

Step 2: Hydrolysis to (3-methyl-1H-indol-6-yl)boronic acid

-

Hydrolysis: The isolated pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like THF or by transesterification with another boronic acid.

Pathway 2: Halogen-Lithium Exchange

This classical organometallic approach is a powerful method for the synthesis of arylboronic acids from aryl halides.[1][6] The reaction proceeds via a two-step sequence: first, the halogen-lithium exchange between an aryl halide and an organolithium reagent at low temperature to form a highly reactive aryllithium intermediate. Second, this intermediate is quenched with a trialkyl borate, followed by acidic work-up to yield the desired boronic acid.

Causality Behind Experimental Choices

-

Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. t-BuLi is more reactive and can be advantageous for less reactive bromides. The use of at least two equivalents of the organolithium reagent is often necessary when the substrate has an acidic proton (like the N-H of indole) to first deprotonate the indole nitrogen and then perform the halogen-lithium exchange.[6]

-

Temperature: The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or its reaction with the solvent.

-

Borate Ester: Triisopropyl borate or trimethyl borate are common electrophiles for trapping the aryllithium species.

-

N-Protection: The acidic N-H proton of the indole can interfere with the reaction. This can be addressed by using an excess of the organolithium reagent or by protecting the indole nitrogen with a suitable protecting group, such as a triisopropylsilyl (TIPS) group, which can stabilize the intermediate and improve yields.[7]

Experimental Workflow

Caption: Workflow for Halogen-Lithium Exchange.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 6-bromo-3-methyl-1H-indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the mixture for 30 minutes at 0 °C.

-

Halogen-Lithium Exchange: Cool the reaction mixture to -78 °C. Add a second portion of n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (2.2 equiv.) dropwise at -78 °C. Allow the reaction to stir at -78 °C for 2 hours and then warm slowly to room temperature.

-

Work-up: Quench the reaction with 1 M aqueous HCl. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (3-methyl-1H-indol-6-yl)boronic acid.

Pathway 3: Direct C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds.[1] This approach avoids the need for pre-functionalized starting materials like haloindoles. Iridium-catalyzed C-H borylation is particularly effective for arenes and heteroarenes.[8] The regioselectivity of the borylation is a key challenge, but recent advances in ligand and directing group design have enabled highly selective transformations.

Causality Behind Experimental Choices

-

Catalyst System: Iridium complexes, such as [Ir(OMe)(cod)]₂, are commonly used as precatalysts. The active catalyst is generated in situ with a suitable ligand.

-

Ligand: The choice of ligand is critical for both reactivity and regioselectivity. For C6-selective borylation of indoles, specialized ligands and directing groups are necessary to overcome the intrinsic reactivity of other C-H bonds in the indole ring. Recent research has shown that a bulky tertiary phosphine directing group in combination with a simple ligand like 1,10-phenanthroline can direct the borylation to the C6 position through dispersion interactions.[9]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source for these reactions.

-

Directing Group: To achieve C6-selectivity, a directing group on the indole nitrogen is often required. This group interacts with the catalyst to position it for C-H activation at the desired site.

Experimental Workflow

Caption: Workflow for Direct C-H Borylation.

Detailed Experimental Protocol (Hypothetical, based on recent literature[9])

Step 1: Synthesis of N-Directing Group Protected 3-methyl-1H-indole

-

Protect the nitrogen of 3-methyl-1H-indole with a suitable C6-directing group (e.g., a bulky tertiary phosphine-containing group) according to literature procedures.

Step 2: Iridium-Catalyzed C6-Borylation

-

Reaction Setup: In a glovebox, add the N-protected 3-methyl-1H-indole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), [Ir(OMe)(cod)]₂ (0.015 equiv.), and 1,10-phenanthroline (0.03 equiv.) to a vial.

-

Solvent Addition: Add anhydrous THF.

-

Reaction: Seal the vial and heat the mixture at 80 °C for 24 hours.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the C6-borylated product.

Step 3: Deprotection and Hydrolysis

-

Deprotection: Remove the directing group under appropriate conditions (e.g., acid or base hydrolysis, or other specific cleavage conditions for the chosen group).

-

Hydrolysis: Hydrolyze the resulting pinacol boronate ester to the boronic acid as described in Pathway 1.

Comparative Analysis of Synthesis Pathways

| Feature | Miyaura Borylation | Halogen-Lithium Exchange | Direct C-H Borylation |

| Starting Material | 6-bromo-3-methyl-1H-indole | 6-bromo-3-methyl-1H-indole | 3-methyl-1H-indole |

| Key Reagents | Pd catalyst, ligand, weak base, B₂pin₂ | Organolithium reagent, borate ester | Ir catalyst, ligand, directing group, B₂pin₂ |

| Reaction Conditions | Moderate temperature (80-100 °C) | Cryogenic temperature (-78 °C) | Moderate temperature (e.g., 80 °C) |

| Atom Economy | Moderate | Low | High |

| Functional Group Tolerance | Good | Limited (sensitive to electrophiles) | Generally good, but directing group dependent |

| Scalability | Generally good | Challenging due to low temperatures | Potentially good, but catalyst cost can be a factor |

| Advantages | Reliable, well-established, good functional group tolerance | Powerful method for specific transformations | Atom-economical, avoids pre-functionalization |

| Disadvantages | Requires pre-functionalized starting material | Requires cryogenic conditions, sensitive to moisture and air | Regioselectivity can be challenging, may require a directing group |

Conclusion and Future Outlook

The synthesis of (3-methyl-1H-indol-6-yl)boronic acid is achievable through several robust and reliable synthetic pathways. The choice of the optimal route depends on the specific requirements of the research or development program.

-

Miyaura Borylation stands out as a highly versatile and scalable method, benefiting from a vast body of literature and predictable reactivity.

-

Halogen-Lithium Exchange , while requiring more stringent experimental conditions, remains a valuable tool, especially for smaller-scale syntheses where the starting haloindole is readily available.

-

Direct C-H Borylation represents the cutting-edge of synthetic efficiency. As research into ligand and directing group design continues to advance, this method holds the promise of becoming the most streamlined and environmentally friendly approach for the synthesis of (3-methyl-1H-indol-6-yl)boronic acid and other valuable indole-based building blocks.

The continued development of more efficient and selective catalytic systems will undoubtedly further enhance our ability to synthesize these important molecules, thereby accelerating the discovery of new and improved therapeutics.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

-

Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. 2011 , 133 (7), 2116–2119. [Link]

-

Čubiňák, M.; Edlová, T.; Polák, P.; Tobrman, T. Indolylboronic Acids: Preparation and Applications. Molecules. 2019 , 24 (19), 3523. [Link]

-

Hoerrner, R. S. et al. The Synthesis and Applications of Heterocyclic Boronic Acids. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2005; pp 1–97. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. 1995 , 60 (23), 7508–7510. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English. 1982 , 21 (8), 582-583. [Link]

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. 2023 . [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. MDPI. 2023 . [Link]

- Preparation method of 6-bromoindole derivative.

-

Development and Scale-up of a Miyaura Borylation Process. CARBOGEN AMCIS. 2020 . [Link]

-

Wang, C.; Sperry, J. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. The Journal of Organic Chemistry. 2012 , 77 (6), 2584–2587. [Link]

-

Borylation of indoles previous and present reports and applications. ResearchGate. [Link]

-

Yang, Y. et al. Dispersion-controlled C6-selective C–H borylation of indoles. Chemical Science. 2020 , 11 (34), 9198-9204. [Link]

-

Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]

-

ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. ResearchGate. [Link]

-

Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. [Link]

-

Che, A. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. 2023 . [Link]

-

Chen, Y. et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. 2018 , 23 (10), 2653. [Link]

-

Lithium Halogen Exchange. University of Wisconsin-Madison. [Link]

-

The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. ResearchGate. [Link]

-

Indolylboronic Acids: Preparation and Applications. PubMed. 2019 . [Link]

-

Larsen, M. A.; Hartwig, J. F. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. 2015 . [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medium.com [medium.com]

- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties & Stability of (3-Methyl-1H-indol-6-yl)boronic acid

[1]

Executive Summary

(3-Methyl-1H-indol-6-yl)boronic acid (CAS 1361233-94-4) is a specialized heterocyclic building block utilized primarily in the synthesis of indole-containing pharmaceuticals via Suzuki-Miyaura cross-coupling.[1] Unlike its C3-substituted isomers, which are notoriously unstable, the C6-boronic acid placement offers improved handling characteristics, though it remains susceptible to protodeboronation and dehydration.[1]

This guide provides a deep technical analysis of its physicochemical behavior, degradation mechanisms, and optimal handling protocols to ensure reproducibility in medicinal chemistry workflows.

Molecular Identity & Structural Analysis[2]

The compound features an indole scaffold substituted with a methyl group at the C3 position and a boronic acid moiety at the C6 position.[2]

Structural Implications for Stability:

-

C3-Methylation: The C3 position of indole is highly nucleophilic.[1] Methylation at this site blocks the primary position for electrophilic attack, potentially enhancing the overall chemical stability of the scaffold compared to non-substituted indole boronic acids.

-

C6-Boronic Acid: The C6 position is electronically distinct from the pyrrole-like C2/C3 positions.[1] It behaves more like a phenylboronic acid but is influenced by the electron-rich nature of the fused nitrogen heterocycle.

Table 1: Chemical Identity

| Property | Detail |

| Chemical Name | (3-Methyl-1H-indol-6-yl)boronic acid |

| CAS Number | 1361233-94-4 |

| Molecular Formula | C₉H₁₀BNO₂ |

| Molecular Weight | 174.99 g/mol |

| SMILES | CC1=CNC2=C1C=C(C=C2)B(O)O |

| Appearance | Off-white to tan powder |

Physicochemical Profile

The following data aggregates experimental observations for the specific compound and high-confidence analogs (e.g., Indole-6-boronic acid).

Table 2: Physical & Solution Properties

| Property | Value / Behavior | Context & Notes |

| Melting Point | 175–185 °C (Decomposes) | Based on analog Indole-6-boronic acid (177-181°C).[1] Boronic acids often dehydrate to boroxines before true melting. |

| Solubility (Water) | Low (< 1 mg/mL) | Sparingly soluble in neutral water. Soluble in basic aqueous media (forms boronate). |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol. Moderate solubility in THF/DCM. |

| pKa (Boronic Acid) | ~8.5 – 9.0 | The boronic acid group acts as a Lewis acid. Ionizes to tetrahedral boronate anion above pH 9. |

| pKa (Indole NH) | ~16.5 | Very weak acid; requires strong bases (e.g., NaH, KOtBu) for deprotonation. |

| Hygroscopicity | Moderate | Tendency to form hydrates or dehydrate to boroxine depending on humidity. |

Stability & Degradation Mechanisms[5][6]

Understanding the degradation pathways is critical for storage and reaction planning. The two primary mechanisms are Protodeboronation and Boroxine Formation .

Boroxine Dehydration Cycle

Boronic acids exist in equilibrium with their trimeric anhydride form, known as a boroxine. This process is driven by heat and vacuum and reversed by the presence of water.

-

Impact: Samples stored under desiccating conditions may appear to have a higher melting point or altered stoichiometry due to boroxine content. This is not permanent degradation.

Protodeboronation (Irreversible)

The cleavage of the C-B bond is the primary failure mode.

-

Mechanism: In indoles, the electron-rich nature of the ring facilitates protonolysis.[1] While the C6 position is more robust than C2 or C3, acidic conditions or high temperatures in protic solvents can accelerate cleavage, yielding 3-methylindole.[1]

-

Base Catalysis: Under basic conditions (common in Suzuki coupling), the tetrahedral boronate anion is formed. If the catalytic cycle is slow, this anion can undergo slow protodeboronation.

Diagram 1: Stability & Degradation Pathways

Caption: Equilibrium between boronic acid, boroxine, and boronate anion, alongside irreversible protodeboronation pathways.

Handling, Storage, & QC Protocols

Storage Recommendations

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required if kept dry.[1]

-

Atmosphere: Store under Argon or Nitrogen . Oxygen sensitivity is low, but moisture control is critical to prevent variable stoichiometry (anhydride formation).

-

Container: Tightly sealed glass or polypropylene vials.

Quality Control (QC) Methodology

Because boronic acids broaden in NMR due to Quadrupolar relaxation of Boron and dynamic hydrogen bonding, standard QC requires specific protocols.

Protocol: Purity Determination via HPLC

-

Diluent: Acetonitrile:Water (50:50) + 0.1% Formic Acid. (Avoid basic diluents to prevent degradation).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Gradient: 5% to 95% ACN in Water (0.1% Formic Acid) over 10 min.

-

Detection: UV at 220 nm and 280 nm (Indole absorption).

-

Note: You may observe a "smear" or split peak if the equilibrium between boronic acid and boroxine is slow on the column timescale. Adding 1-5% pinacol to the sample diluent can convert the species in situ to the boronate ester, sharpening the peak for accurate integration.

Synthetic Utility: Suzuki-Miyaura Coupling[1][4][7]

This compound is a nucleophile in Pd-catalyzed cross-coupling.[1] The 3-methyl group provides steric bulk but does not significantly hinder the C6 reactivity.

Optimized Reaction Conditions

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Standard); XPhos Pd G2 (Challenging substrates).[1]

-

Base: K₂CO₃ (Standard) or K₃PO₄ (for steric/sensitive substrates).

-

Solvent: Dioxane/Water (4:[1]1) or DMF/Water.

-

Temperature: 80–100°C.

Diagram 2: Suzuki Coupling Workflow

Caption: Simplified workflow for the Suzuki-Miyaura coupling of the target compound.

References

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference for boronic acid stability mechanisms).

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (3-methyl-1H-indol-6-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-methyl-1H-indol-6-yl)boronic acid in Modern Drug Discovery

(3-methyl-1H-indol-6-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indole scaffold is a well-established pharmacophore present in numerous approved drugs, while the boronic acid moiety serves as a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Boronic acids themselves have also garnered attention as potential therapeutic agents due to their ability to form reversible covalent bonds with diols, a feature exploited in enzyme inhibitors.[1][2] Given its integral role in the synthesis of complex molecules and potential bioactivity, a comprehensive understanding of its analytical characterization is paramount.

This guide provides a detailed exploration of the mass spectrometric analysis of (3-methyl-1H-indol-6-yl)boronic acid, offering field-proven insights and robust protocols for its characterization. As Senior Application Scientists, we emphasize not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating system for reliable and reproducible results.

Chemical Properties of (3-methyl-1H-indol-6-yl)boronic acid

A foundational understanding of the analyte's properties is crucial for developing a successful mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C9H10BNO2 | [3] |

| Molecular Weight | 174.99 g/mol | [3] |

| CAS Number | 1361233-94-4 | [3] |

The presence of both a nitrogen-containing heterocyclic ring and a boronic acid group dictates its ionization behavior and fragmentation patterns. The indole nitrogen provides a site for protonation, while the boronic acid can be analyzed in both positive and negative ion modes, often without derivatization.[4]

Strategic Approaches to Mass Spectrometric Analysis

The selection of an appropriate ionization technique is the cornerstone of a successful mass spectrometry experiment. For a small molecule like (3-methyl-1H-indol-6-yl)boronic acid, both soft and hard ionization methods can be employed, each providing unique and complementary information.

Soft Ionization Techniques: Preserving the Molecular Ion

Soft ionization methods are preferred for determining the molecular weight of the intact molecule with minimal fragmentation.[5] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most suitable soft ionization techniques for this compound.

-

Electrospray Ionization (ESI): ESI is a versatile technique that generates ions from a liquid solution.[6][7] It is particularly well-suited for analyzing polar compounds and can be readily coupled with liquid chromatography (LC) for high-throughput analysis.[8][9][10] For (3-methyl-1H-indol-6-yl)boronic acid, ESI can produce protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode.[4] The choice of solvent and mobile phase is critical for efficient ionization. A mixture of acetonitrile and water with a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is typically used to promote ion formation.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that utilizes a laser to desorb and ionize analytes co-crystallized with a matrix.[11][12] While traditionally used for large biomolecules, its application for small molecules is growing.[13][14] A key challenge in small molecule MALDI is the potential for interference from matrix ions in the low mass range.[15] However, careful selection of the matrix and experimental parameters can overcome this limitation. For boronic acids, derivatization with a diol-containing matrix like 2,5-dihydroxybenzoic acid (DHB) can enhance detection and simplify spectra by forming stable adducts.[16]

Hard Ionization Techniques: Elucidating Structural Information

Hard ionization techniques, such as Electron Ionization (EI), impart higher energy to the analyte, leading to extensive fragmentation.[5] This fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.[17]

-

Electron Ionization (EI): In EI, a high-energy electron beam bombards the sample in the gas phase, causing the ejection of an electron to form a molecular ion (M+•).[17] The excess energy in the molecular ion leads to characteristic fragmentation patterns. For indole derivatives, common fragmentation pathways include cleavage of the side chain and fragmentation of the indole ring itself.[17][18][19][20]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a comprehensive workflow for the mass spectrometric analysis of (3-methyl-1H-indol-6-yl)boronic acid.

Caption: A generalized workflow for the mass spectrometry analysis of (3-methyl-1H-indol-6-yl)boronic acid.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis using Electrospray Ionization (ESI)

This protocol is ideal for the quantitative analysis of (3-methyl-1H-indol-6-yl)boronic acid, especially in complex matrices.

1. Sample Preparation:

- Prepare a stock solution of (3-methyl-1H-indol-6-yl)boronic acid at 1 mg/mL in acetonitrile.

- Prepare working standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water.

- For complex matrices, perform a sample extraction (e.g., solid-phase extraction) to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9][10]

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5-95% B over 5 minutes).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.

- Ionization Mode: ESI positive and negative.

- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

- Source Temperature: 150 °C.

- Desolvation Temperature: 350 °C.

- Gas Flow Rates: Optimize for the specific instrument.

3. Data Acquisition:

- Acquire full scan MS data from m/z 50-500 to identify the molecular ion.

- Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data. Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.

Protocol 2: Direct Infusion Analysis using Electron Ionization (EI)

This protocol is suitable for obtaining detailed structural information from a relatively pure sample.

1. Sample Preparation:

- Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.

2. EI-MS Instrumentation and Conditions:

- Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., a GC-MS system with direct insertion probe).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Scan Range: m/z 40-300.

Anticipated Mass Spectral Data and Fragmentation Analysis

Electrospray Ionization (ESI)

In positive ion mode ESI-MS, the protonated molecule [M+H]+ is expected at an m/z of 176.08. In negative ion mode, the deprotonated molecule [M-H]- would be observed at an m/z of 174.07. Adduct formation with solvent molecules or salts (e.g., [M+Na]+) may also be observed.

Electron Ionization (EI)

The EI mass spectrum will show a molecular ion peak (M+•) at m/z 175. The subsequent fragmentation is dictated by the stability of the indole ring and the lability of the boronic acid group.

Proposed Fragmentation Pathway of (3-methyl-1H-indol-6-yl)boronic acid under EI:

Caption: A proposed fragmentation pathway for (3-methyl-1H-indol-6-yl)boronic acid under electron ionization.

Interpretation of Key Fragments:

-

m/z 157: Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway for boronic acids.

-

m/z 130: This significant fragment likely corresponds to the 3-methyl-1H-indol-6-yl cation, formed by the loss of the boronic acid group. This is a stable fragment due to the aromaticity of the indole ring.[17][19]

-

m/z 115: Further fragmentation of the m/z 130 ion via loss of a methyl radical.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of both soft and hard ionization techniques provides orthogonal data that, when combined, offers a high degree of confidence in the identification and characterization of (3-methyl-1H-indol-6-yl)boronic acid. High-resolution mass spectrometry should be employed whenever possible to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent and fragment ions.

Conclusion

The mass spectrometric analysis of (3-methyl-1H-indol-6-yl)boronic acid is a critical component of its characterization in research and drug development. By employing a strategic combination of soft and hard ionization techniques, researchers can obtain a comprehensive understanding of its molecular weight and structure. The detailed protocols and fragmentation analysis presented in this guide provide a robust framework for the successful and reliable analysis of this important heterocyclic building block.

References

- Creative Proteomics. (n.d.). MALDI-TOF Mass Spectrometry.

- Clauwaert, K., Deforce, D., Van Peteghem, C., Witt, M., & Van Bocxlaer, J. (n.d.). The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results.

- SAHMRI. (2016, July 15). Small molecule MALDI MS imaging: Current technologies and future challenges.

- Unknown. (2020, May 22). Matrixes for Small Molecule Analysis Based on MALDI-MS.

- Unknown. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC.

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Unknown. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC.

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.

- Unknown. (n.d.). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC.

- Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization.

- Unknown. (n.d.). Mass spectrometnc analysis for organic boron compounds. ResearchGate.

- Erra-Balsells, R. (1988). Mass spectral fragmentation patterns of 2,3‐diphenylindole derivatives and dibenzo[ac]carbazoles. Journal of Heterocyclic Chemistry, 25(1), 221–224.

- Unknown. (2006, September 1). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed.

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Unknown. (2011, March 30). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications.

- Unknown. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. ACS Publications.

- Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.

- Unknown. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.

- Unknown. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI.

- Unknown. (2015, September 17). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews.

- Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.

- Moldb. (n.d.). (3-Methyl-1H-indol-6-yl)boronic acid.

- Sigma-Aldrich. (n.d.). (3-methyl-1H-indol-7-yl)boronic acid.

- Unknown. (2025, March 1). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ResearchGate.

- Wikipedia. (n.d.). Electrospray ionization.

- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- Creative Proteomics. (n.d.). Electrospray Ionization.

- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.

- University of Victoria. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.

- Unknown. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC.

- ChemScene. (n.d.). (1H-Indol-5-yl)boronic acid.

- Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (n.d.). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging.

- Unknown. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.

- Fluorochem. (n.d.). (1-Methyl-1H-indol-2-yl)boronic acid.

Sources

- 1. Boronate affinity materials for separation and molecular recognition: structure, properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. 1361233-94-4 | (3-Methyl-1H-indol-6-yl)boronic acid - Moldb [moldb.com]

- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 12. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 13. ugent.be [ugent.be]

- 14. research.sahmri.org.au [research.sahmri.org.au]

- 15. Matrixes for Small Molecule Analysis Based on MALDI-MS [manu56.magtech.com.cn]

- 16. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 19. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sci-Hub: are you are robot? [sci-hub.box]

The Alchemist's Guide to the Indole Nucleus: A Technical Introduction to Transition-Metal-Catalyzed C–H Borylation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of a vast array of biologically active molecules. The ability to selectively functionalize the carbon-hydrogen (C–H) bonds of the indole ring opens up new avenues for molecular design and the rapid generation of novel chemical entities. Among the various C–H functionalization strategies, transition-metal-catalyzed C–H borylation has emerged as a particularly powerful and versatile tool. This guide provides a comprehensive technical overview of this transformative methodology, focusing on the underlying principles, key catalytic systems, and practical applications.

The Strategic Advantage of C–H Borylation

Direct C–H borylation offers a significant departure from classical synthetic approaches, which often require pre-functionalized starting materials and multiple synthetic steps. By directly converting a C–H bond into a C–B bond, chemists can introduce a versatile synthetic handle that can be readily transformed into a wide range of other functional groups through well-established cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This atom- and step-economic approach accelerates the synthesis of complex molecules and facilitates the exploration of chemical space in drug discovery programs.[1][2]

The indole ring, with its multiple distinct C–H bonds, presents a significant challenge in terms of regioselectivity. However, the development of sophisticated transition-metal catalysts has enabled remarkable control over the site of borylation, allowing for the selective functionalization of virtually every position on the indole nucleus.[3][4]

The Catalytic Players: A Tale of Three Metals

The field of indole C–H borylation is dominated by three key transition metals: iridium, rhodium, and palladium. Each of these metals exhibits unique catalytic properties, offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Iridium: The Workhorse of C–H Borylation

Iridium-based catalysts are arguably the most widely used for the C–H borylation of a broad range of aromatic and heteroaromatic compounds, including indoles. The seminal work by Hartwig and Ishiyama established that a combination of an iridium(I) precursor, such as [Ir(cod)Cl]₂, and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), effectively catalyzes the borylation of arenes with bis(pinacolato)diboron (B₂pin₂).[5]

Mechanism of Iridium-Catalyzed C–H Borylation

The generally accepted mechanism for iridium-catalyzed C–H borylation involves a catalytic cycle operating between Ir(III) and Ir(V) oxidation states.[5]

Figure 1: Simplified catalytic cycle for iridium-catalyzed C-H borylation.

The regioselectivity of iridium-catalyzed borylation of indoles is highly dependent on the directing group present on the indole nitrogen. For instance, N-acyl protected indoles typically undergo borylation at the C3 position.[1] In contrast, the use of a hydrosilyl directing group on the nitrogen atom can steer the borylation to the more sterically hindered C7 position.[6][7][8] This remarkable control highlights the crucial role of directing groups in modulating the regiochemical outcome.

Rhodium: Precision Through Directing Groups

Rhodium catalysts have also proven to be highly effective for the C–H borylation of indoles, often exhibiting complementary regioselectivity to iridium-based systems. A key feature of many rhodium-catalyzed systems is the use of a directing group to achieve high levels of regiocontrol. For example, a phosphinoyl directing group on the indole nitrogen can direct the rhodium catalyst to the C7 position with high selectivity.[7]

Mechanism of Rhodium-Catalyzed C–H Borylation

The mechanism of rhodium-catalyzed C–H activation often involves the formation of a cyclometalated intermediate, where the directing group coordinates to the rhodium center, bringing it in close proximity to the target C–H bond.

Figure 2: Generalized catalytic cycle for directing-group-assisted rhodium-catalyzed C-H borylation.

The ability to switch the regioselectivity of C–H functionalization by simply changing the directing group is a powerful strategy in organic synthesis. For instance, a trifluoroacetyl directing group has been employed to achieve C4-functionalization of the indole ring with a rhodium(III) catalyst.[9]

Palladium: A Versatile Catalyst for C–H Functionalization

Palladium catalysts are well-known for their utility in a wide range of cross-coupling reactions, and they have also found application in the C–H borylation of indoles. Palladium-catalyzed C–H arylation of indoles has been developed with high selectivity at the C2, C3, and C7 positions, often guided by the choice of directing group.[10] While less common than iridium for direct C-H borylation, palladium catalysis offers unique reactivity, including dearomative borylation reactions of indoles to produce borylated indolines.[11][12]

Palladium-catalyzed methods can also be employed to synthesize borylated indoles through heteroannulation strategies, providing access to highly functionalized C2-borylated indoles with complete regioselectivity.[13]

A Comparative Overview of Catalytic Systems

The choice of catalyst and reaction conditions is critical for achieving the desired regioselectivity in the C–H borylation of indoles. The following table provides a summary of representative catalytic systems and their observed regioselectivity.

| Catalyst System | Borylating Agent | Directing Group (on N) | Major Regioisomer | Reference(s) |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Acyl | C3 | [1] |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | -SiEt₂H | C7 | [7][8] |

| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Bulky Phosphine | C6 | [14] |

| [Rh(cod)Cl]₂ / PPh₃ | B₂pin₂ | -P(O)tBu₂ | C7 | [7] |

| Pd(OAc)₂ / Pyridine-type ligand | Arylboronic acids | -P(O)Ph₂ | C7 (Arylation) | [10] |

| Pd(dba)₂ / Me₂S | Pinacolborane | None (on isoindoline) | C1 (of isoindole) | [15] |

Practical Considerations and Experimental Protocol

The successful execution of a transition-metal-catalyzed C–H borylation reaction requires careful attention to experimental detail, including the purity of reagents and solvents, and the exclusion of air and moisture, as the catalysts can be sensitive.

Representative Experimental Protocol: Iridium-Catalyzed C3-Borylation of N-Acyl Indole

The following is a representative procedure for the iridium-catalyzed C3-borylation of an N-acyl protected indole, based on reported methodologies.[1]

Materials:

-

N-acetylindole (1 equiv)

-

Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

-

[Ir(cod)Cl]₂ (1.5 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3 mol%)

-

Anhydrous n-hexane (solvent)

-

Schlenk flask or glovebox for inert atmosphere

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon), add [Ir(cod)Cl]₂ and dtbpy to a Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add N-acetylindole and B₂pin₂ to the flask.

-

Solvent Addition: Add anhydrous n-hexane to the flask.

-

Reaction: Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 12-24 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

The Future of Indole Functionalization

The field of transition-metal-catalyzed C–H borylation of indoles continues to evolve, with ongoing efforts focused on the development of more active and selective catalysts, the use of more economical and environmentally benign metals, and the expansion of the substrate scope to include more complex and functionalized indole derivatives.[3][16] The ability to precisely and efficiently install a boryl group at any desired position of the indole nucleus will undoubtedly continue to fuel innovation in drug discovery, natural product synthesis, and materials science.[3][17]

References

-

Recent Advances on Regioselective C−H Borylation of Indoles. (2025). ResearchGate. [Link]

-

Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). RSC Publishing. [Link]

-

Ohmura, T., Kijima, A., & Suginome, M. (2009). Synthesis of 1-borylisoindoles via palladium-catalyzed dehydrogenation/C-H borylation of isoindolines. Journal of the American Chemical Society, 131(17), 6070–6071. [Link]

-

Gao, D. W., Gu, Q., & You, J. S. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 18(1), 136–139. [Link]

-

Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. (2025). ResearchGate. [Link]

-

Li, Y., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Organic & Biomolecular Chemistry, 18(44), 9015-9019. [Link]

-

Shao, Q., et al. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 4(12), eaau8741. [Link]

-

(PDF) Synthesis of 2-BMIDA indoles via heteroannulation: Applications in drug scaffold and natural product synthesis. (n.d.). ResearchGate. [Link]

-

Dispersion-controlled C6-selective C–H borylation of indoles. (n.d.). RSC Publishing. [Link]

-

Catalytic Electrophilic CH Borylation using NHC·Boranes and Iodine Forms C2-, not C3 -. (n.d.). The University of Manchester. [Link]

-

Harrisson, P., et al. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. Organic Letters, 14(5), 1424–1427. [Link]

-

Palladium‐Catalysed Carboborylation for the Synthesis of Borylated Indanes. (n.d.). Wiley Online Library. [Link]

-

Wang, Z., et al. (2023). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. Science Advances, 9(21), eadg9348. [Link]

-

Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. (2023). PMC. [Link]

-

Metal-free C–H Borylation and Hydroboration of Indoles. (2023). ACS Omega. [Link]

-

Metal-free C–H Borylation and Hydroboration of Indoles. (2023). PMC. [Link]

-

Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. (n.d.). eScholarship.org. [Link]

-

Indolylboronic Acids: Preparation and Applications. (2019). MDPI. [Link]

-

IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. (2022). Illinois Chemistry. [Link]

-

Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. (2021). ACS Publications. [Link]

-

Metal-Free C−H Borylation of Indoles | PDF | Chemical Reactions | Catalysis. (n.d.). Scribd. [Link]

-

Ni-catalyzed traceless, directed C3-selective C-H borylation of indoles. (n.d.). DOI. [Link]

-

Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. (n.d.). Chemical Communications (RSC Publishing). [Link]

Sources

- 1. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of 1-borylisoindoles via palladium-catalyzed dehydrogenation/C-H borylation of isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatile Role of (3-methyl-1H-indol-6-yl)boronic Acid in Modern Medicinal Chemistry: A Guide to Application and Protocol

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among the diverse toolkit available for the functionalization of this privileged heterocycle, (3-methyl-1H-indol-6-yl)boronic acid has emerged as a pivotal building block. Its utility primarily stems from its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5] This technical guide provides an in-depth exploration of the applications of (3-methyl-1H-indol-6-yl)boronic acid in medicinal chemistry, complete with detailed protocols and insights into the rationale behind experimental design.

The Strategic Advantage of the 3-Methyl-1H-indole-6-yl Moiety

The 3-methyl-1H-indole core is a recurring motif in a multitude of pharmacologically active molecules. The methyl group at the 3-position can influence the molecule's metabolic stability and its interaction with biological targets. The boronic acid functionality at the 6-position provides a versatile handle for the introduction of various aryl and heteroaryl substituents through the Suzuki-Miyaura coupling, enabling the systematic exploration of the chemical space around the indole nucleus to optimize for potency, selectivity, and pharmacokinetic properties.[6][7]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely adopted method for the synthesis of biaryl and heteroaryl-aryl compounds.[4][8] The reaction of (3-methyl-1H-indol-6-yl)boronic acid with a variety of (hetero)aryl halides or triflates allows for the construction of complex molecular architectures that are often pursued in drug discovery programs.[5]

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed reaction between (3-methyl-1H-indol-6-yl)boronic acid and a coupling partner, typically an aryl or heteroaryl halide, in the presence of a base and a suitable solvent system.

Applications in Oncology: Targeting Kinases and Beyond

The indole nucleus is a prominent feature in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6] The ability to readily diversify the 6-position of the 3-methylindole core using (3-methyl-1H-indol-6-yl)boronic acid makes it an invaluable tool in the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[6][9]

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Table 1: Representative Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds

| Coupling Partner (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2-Chloro-4-aminopyrimidine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 18 | 78 |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 92 |

Note: The yields presented are hypothetical and representative of typical Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partners.

Emerging Applications: Targeting Epigenetic Modulators

Recent research has highlighted the importance of epigenetic modifications in cancer and other diseases. One such target is the METTL3-METTL14 complex, an RNA methyltransferase responsible for N6-methyladenosine (m6A) modification.[10][11] Several potent and selective inhibitors of METTL3 have been developed, with many featuring an indole or azaindole core.[12][13] The strategic use of (3-methyl-1H-indol-6-yl)boronic acid allows for the synthesis of novel METTL3 inhibitors with improved properties.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Yoneda Labs [yonedalabs.com]

- 10. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cresset-group.com [cresset-group.com]

- 12. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Application Notes & Protocols for C-C Bond Formation Using (3-methyl-1H-indol-6-yl)boronic acid

Introduction: The Strategic Importance of the 3-Methyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a frequent constituent in compounds targeting a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][2] The 3-methyl-1H-indole moiety, in particular, is a key structural feature in numerous pharmacologically significant molecules. The strategic introduction of this scaffold into novel molecular architectures is a critical objective in modern drug discovery.

(3-methyl-1H-indol-6-yl)boronic acid (CAS No. 1361233-94-4) is a versatile and powerful building block for achieving this goal.[3] It enables the direct formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction provides a highly efficient and functional group-tolerant method for linking the 3-methyl-1H-indole core to various aryl, heteroaryl, or vinyl partners, thereby facilitating the rapid assembly of complex molecular libraries for lead generation and optimization.[4]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of (3-methyl-1H-indol-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It provides in-depth mechanistic insights, robust experimental protocols, and comprehensive troubleshooting advice to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[5] The reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-methyl-1H-indole moiety in this case) to the Pd(II) complex, displacing the halide. This is a crucial step where the new C-C bond is poised to form.[7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Reagent Selection

The success of coupling reactions with heteroaryl boronic acids like (3-methyl-1H-indol-6-yl)boronic acid is highly dependent on the judicious selection of the reaction components. Indole-based boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the yield. Careful optimization is therefore crucial.

| Component | Examples | Rationale & Field-Proven Insights |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(II) precatalysts like Pd(dppf)Cl₂ are often preferred due to their air stability and reliable in-situ generation of the active Pd(0) species.[8] For challenging couplings, highly active Buchwald precatalysts with bulky, electron-rich phosphine ligands can significantly improve yields and reaction rates.[6] |

| Ligand | dppf, PPh₃, SPhos, XPhos, cataCXium® A | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective for heteroaryl couplings, as they promote the oxidative addition and reductive elimination steps.[6] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is essential for activating the boronic acid for transmetalation.[7] An aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is commonly used. The choice of base can be critical; for substrates sensitive to harsh conditions, a milder base like K₃PO₄ may be preferable. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-MeTHF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Dioxane/water and Toluene/water are common choices. Proper degassing of the solvent is critical to remove oxygen, which can deactivate the catalyst. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-methyl-1H-indol-6-yl)boronic acid with an aryl bromide. It is designed to be a self-validating system, with each step explained to ensure reproducibility.

Diagram: Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

-

(3-methyl-1H-indol-6-yl)boronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), (3-methyl-1H-indol-6-yl)boronic acid (0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.015 mmol, 3 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

-

Causality: Using a flame-dried vessel under an inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst by oxygen and moisture.[8] The excess of boronic acid compensates for potential protodeboronation or homocoupling side reactions.

-

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with argon for 20-30 minutes. Add the solvent mixture (e.g., 5 mL for a 0.5 mmol scale reaction) to the Schlenk tube via syringe.

-

Causality: Degassing the solvent is a crucial step to prevent oxidation of the phosphine ligand and the active Pd(0) catalyst, which would otherwise lead to catalyst deactivation and reduced yields.

-

-

Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

-

Causality: Heating is typically required to drive the reaction to completion in a reasonable timeframe. Vigorous stirring is important in biphasic systems to ensure efficient mixing and mass transfer between the aqueous and organic phases.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solutions |

| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficient degassing. 3. Ineffective base or solvent system. | 1. Use a fresh batch of catalyst/ligand. Consider a more active system like a Buchwald precatalyst (e.g., XPhos Pd G3). 2. Ensure the reaction setup is rigorously purged with inert gas and use thoroughly degassed solvents. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O). |

| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Base is too strong or reaction time is too long. 3. Presence of acidic impurities. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₃PO₄) and monitor the reaction closely to stop it upon completion. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[9] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst can sometimes promote this side reaction during its reduction to Pd(0). | 1. Improve the degassing procedure. 2. Start with a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction conditions.[10] |

| Formation of Palladium Black | Catalyst decomposition and precipitation. | 1. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate ligands). 2. Lower the reaction temperature. 3. Ensure adequate stirring to prevent localized overheating. |

Conclusion

(3-methyl-1H-indol-6-yl)boronic acid is a highly valuable reagent for the synthesis of complex molecules in drug discovery and materials science. The Suzuki-Miyaura coupling provides a reliable and versatile method for its application in C-C bond formation. By understanding the reaction mechanism, carefully selecting the catalytic system, and adhering to robust experimental protocols, researchers can effectively leverage this building block to accelerate their synthetic programs. The insights and procedures detailed in this guide are intended to provide a solid foundation for achieving high yields and reproducible results in the functionalization of the important 3-methyl-1H-indole scaffold.

References

-

Ley, S. V., & Leach, A. G. (2014). Iterative reactions of transient boronic acids enable sequential C-C bond formation. CORE. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Guram, A. S., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Cmoch, P., & Stawinski, J. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Liu, Y., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

-

Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Felpin, F.-X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Vaultier, M., & Sarnello, E. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis. [Link]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

Cmoch, P., & Stawinski, J. (2019). Indolylboronic Acids: Preparation and Applications. PMC. [Link]

-

Demianenko, E., et al. (2020). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Bentham Science. [Link]

-

Almansour, A. I., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. 1361233-94-4 | (3-Methyl-1H-indol-6-yl)boronic acid - Moldb [moldb.com]

- 4. Indolylboronic Acids: Preparation and Applications [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

Ligand selection for efficient Suzuki coupling of heterocyclic boronic acids

Application Note | Advanced Synthesis

Executive Summary: The "2-Pyridyl Problem"

The Suzuki-Miyaura coupling of heterocyclic boronic acids—particularly 2-substituted azines like 2-pyridineboronic acid—remains a significant bottleneck in medicinal chemistry. The core challenge is not the coupling itself, but the kinetic competition between the desired transmetallation and the rapid, irreversible protodeboronation of the carbon-boron bond.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for ligand selection. By understanding the failure modes of heterocyclic substrates, we can select ligand systems that accelerate the catalytic cycle sufficiently to outcompete substrate decomposition.

Mechanistic Insight: Why Heterocycles Fail

To select the right ligand, one must understand the enemy. Heterocyclic boronic acids, especially those with nitrogen adjacent to the boron attachment point (2-pyridyl, 2-thiazolyl), are prone to rapid hydrolysis.

The Protodeboronation Trap

Unlike phenylboronic acids, 2-heterocyclic boronic acids form a zwitterionic intermediate in neutral or basic media. The basic ring nitrogen coordinates to the boron center, increasing the electron density on the carbon-boron bond and making it highly susceptible to protonolysis by water or alcoholic solvents.

Key Takeaway: If your catalyst is slow, your substrate will decompose before it couples. You need a ligand that facilitates rapid oxidative addition and instantaneous transmetallation .

Figure 1: The Kinetic Race. Successful coupling requires the catalytic rate (green path) to exceed the decomposition rate (red path).

Ligand Selection Matrix

Do not rely on Tetrakis(triphenylphosphine)palladium(0) for these substrates. It is kinetically incompetent for unstable heterocycles. Use the following hierarchy based on substrate stability and steric demand.

| Ligand Class | Specific Ligand | Best For... | Mechanism of Action |

| Dialkylbiaryl Phosphines | XPhos | Unstable Boronic Acids (2-pyridyl, 2-thiazolyl) | Massive steric bulk promotes rapid reductive elimination; electron-richness speeds up oxidative addition. |